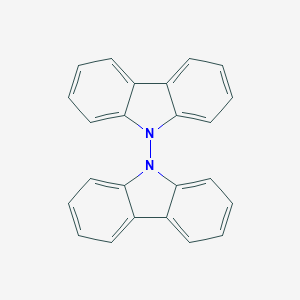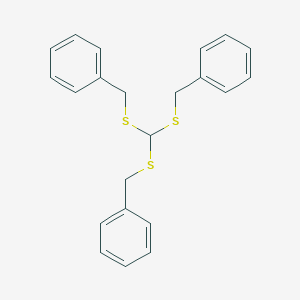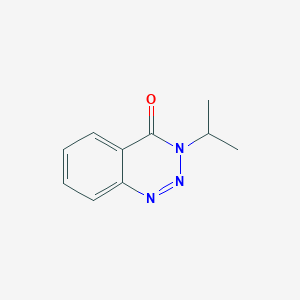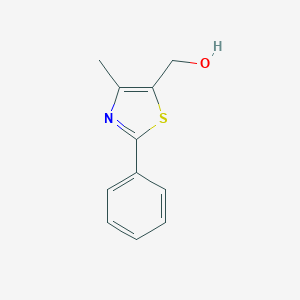
(4-Chlorobenzylidene)(phenyl)azane oxide
概述
描述
(4-Chlorobenzylidene)(phenyl)azane oxide, also known as CBAPO, is a chemical compound with the molecular formula C14H10ClN2O. It is a yellow crystalline solid that has been used in various scientific research applications. CBAPO is known for its ability to act as a radical scavenger and has been studied for its potential use in the treatment of various diseases.
作用机制
(4-Chlorobenzylidene)(phenyl)azane oxide acts as a radical scavenger by donating an electron to free radicals, which neutralizes their harmful effects. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
生化和生理效应
(4-Chlorobenzylidene)(phenyl)azane oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the development of various diseases. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using (4-Chlorobenzylidene)(phenyl)azane oxide in lab experiments is its ability to act as a radical scavenger, which can help to reduce oxidative stress in cells. However, one limitation is that it can be difficult to obtain pure samples of (4-Chlorobenzylidene)(phenyl)azane oxide, which can make it challenging to conduct experiments.
未来方向
There are several future directions for the study of (4-Chlorobenzylidene)(phenyl)azane oxide. One area of research is the development of new drugs that are based on the structure of (4-Chlorobenzylidene)(phenyl)azane oxide. Another area of research is the investigation of the potential use of (4-Chlorobenzylidene)(phenyl)azane oxide in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Chlorobenzylidene)(phenyl)azane oxide and its potential side effects.
科学研究应用
(4-Chlorobenzylidene)(phenyl)azane oxide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have antioxidant properties and can act as a radical scavenger, which makes it a potential candidate for the development of new drugs.
属性
CAS 编号 |
5909-74-0 |
|---|---|
产品名称 |
(4-Chlorobenzylidene)(phenyl)azane oxide |
分子式 |
C13H10ClNO |
分子量 |
231.68 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10- |
InChI 键 |
JYXDRMQUJFWNKR-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
规范 SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


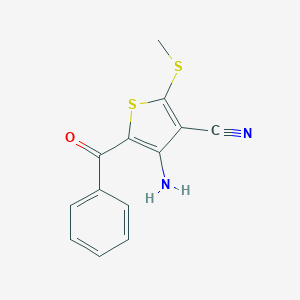
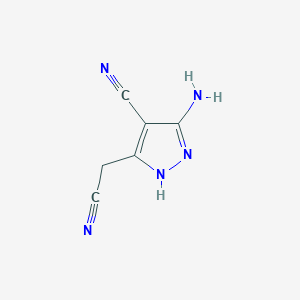
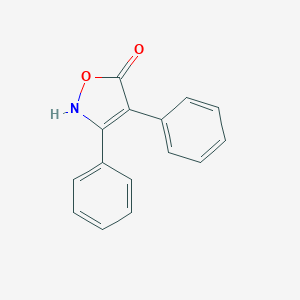
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
